molecular formula C10H10N2O2 B2800734 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 1339361-33-9

3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B2800734
CAS No.: 1339361-33-9
M. Wt: 190.202
InChI Key: XOMCEDJRZVAAEP-UHFFFAOYSA-N
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Description

3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by a pyrrolidine ring substituted with a pyridin-3-ylmethyl group at the 3-position and a dione functionality at the 2,5-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione typically involves the reaction of pyridine derivatives with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine-2,5-dione, followed by the addition of a pyridin-3-ylmethyl halide to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: The pyridin-3-ylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce diols.

Scientific Research Applications

3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A simpler analog without the pyridin-3-ylmethyl group.

    Pyridin-3-ylmethyl derivatives: Compounds with similar pyridine substitution but different core structures.

Uniqueness

3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-5-8(10(14)12-9)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMCEDJRZVAAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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